molecular formula C22H15N3OS B2467573 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893968-59-7

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No.: B2467573
CAS No.: 893968-59-7
M. Wt: 369.44
InChI Key: FUWNDBPFNQOLOS-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole ring with a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Mechanism of Action

Target of Action

The compound N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide has been found to target the Sirtuin-1 (SIRT1) enzyme . SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance .

Mode of Action

This compound acts as an activator of SIRT1 . It binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which lowers the Michaelis constant for acetylated substrates . This interaction enhances the activity of SIRT1, leading to deacetylation of its target proteins .

Biochemical Pathways

The activation of SIRT1 by this compound can affect multiple biochemical pathways. SIRT1 is known to deacetylate a variety of proteins that play key roles in cellular processes. For instance, it can deacetylate p53, a protein that regulates the cell cycle and acts as a tumor suppressor. The deacetylation of p53 by SIRT1 can inhibit its activity, potentially affecting the cell cycle and apoptosis pathways .

Pharmacokinetics

The compound’s design and synthesis were predicted using in silico admet (absorption, distribution, metabolism, excretion, and toxicity) models . These models can provide insights into the compound’s bioavailability, distribution, metabolism, and potential toxicity, which are crucial aspects of its pharmacokinetic profile .

Result of Action

The activation of SIRT1 by this compound can lead to various molecular and cellular effects. For instance, it can modulate the activity of proteins involved in cellular processes such as aging, inflammation, and metabolism . Furthermore, the compound has shown potential antitumor , anti-inflammatory, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The phenyl group is then introduced via a Suzuki coupling reaction, followed by the attachment of the naphthamide group through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[2,1-b]thiazole ring or the naphthamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl or naphthamide rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium azide or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3OS/c26-21(18-9-8-15-4-1-2-5-16(15)12-18)23-19-7-3-6-17(13-19)20-14-25-10-11-27-22(25)24-20/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWNDBPFNQOLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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